Dexniguldipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research:

- Multidrug Resistance: Studies suggest dexniguldipine might reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Dexniguldipine's ability to bind to P-glycoprotein, a key protein involved in MDR, could potentially enhance the effectiveness of chemotherapy [].

Cardiovascular Research:

- Beyond Blood Pressure Control: While its primary use is hypertension management, dexniguldipine is being investigated for its potential effects on other aspects of cardiovascular health. Studies have explored its role in:

- Vascular remodeling: Dexniguldipine might contribute to preventing vascular remodeling, a process characterized by changes in the structure and function of blood vessels, which can contribute to cardiovascular complications [].

- Endothelial dysfunction: Research suggests dexniguldipine might improve endothelial function, which refers to the ability of the inner lining of blood vessels to regulate various processes crucial for cardiovascular health [].

Neurological Research:

- Neuroprotection: Studies have investigated the potential neuroprotective effects of dexniguldipine. Neuroprotection refers to the ability to protect nerve cells from damage. Dexniguldipine's ability to inhibit calcium channels and its antioxidant properties might offer neuroprotective benefits in various neurological conditions [].

Other Areas of Research:

Dexniguldipine has also been explored in other research areas, including:

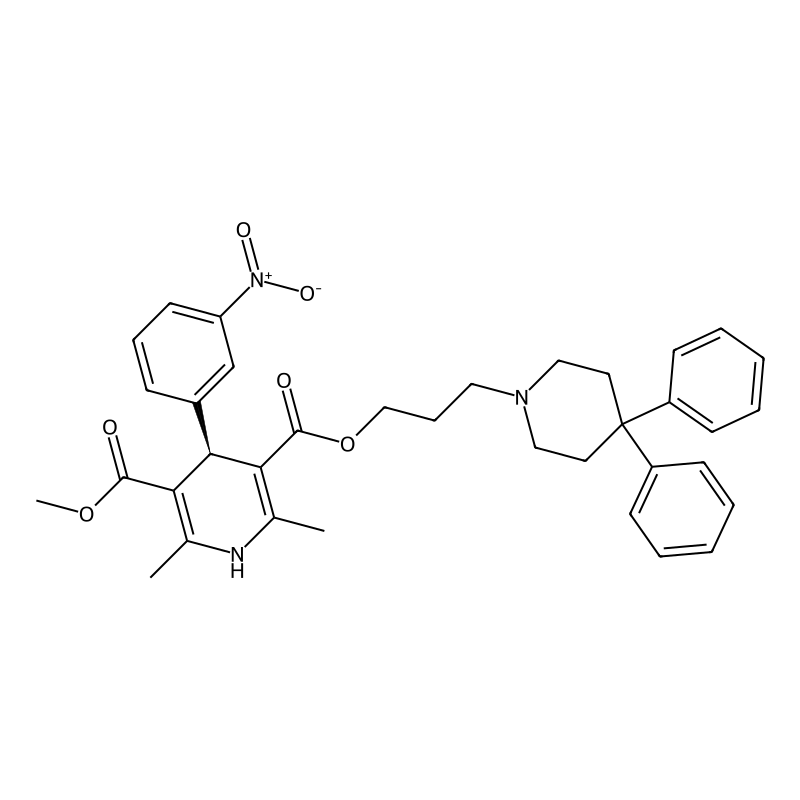

Dexniguldipine is a synthetic compound belonging to the class of 1,4-dihydropyridines. Its chemical formula is C36H39N3O6, and it is known for its role as a chemosensitizer in multidrug-resistant cancer cells. The compound is primarily studied for its ability to modulate the activity of P-glycoprotein, a key player in drug resistance mechanisms in cancer therapy. Dexniguldipine exhibits unique structural features that contribute to its biological activity and therapeutic potential .

The biological activity of dexniguldipine is primarily characterized by its ability to overcome multidrug resistance in cancer cells. It has been demonstrated to enhance the cytotoxic effects of conventional chemotherapeutic agents like Adriamycin and vincristine by increasing their intracellular concentrations . Furthermore, dexniguldipine does not alter the expression levels of the multidrug resistance gene but modulates the function of P-glycoprotein directly .

The synthesis of dexniguldipine involves several steps typical of 1,4-dihydropyridine derivatives. The general synthetic route includes:

- Formation of Dihydropyridine Core: This is achieved through a condensation reaction between an aldehyde and a β-ketoester.

- Functionalization: Subsequent reactions introduce various substituents that enhance biological activity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

Specific details regarding the synthesis can vary based on the desired modifications to the core structure .

Dexniguldipine has potential applications in:

- Cancer Therapy: As a chemosensitizer, it aids in overcoming drug resistance in various cancers.

- Research: It serves as a tool for studying multidrug resistance mechanisms in cellular models.

- Pharmaceutical Development: Its unique properties make it a candidate for developing new therapeutic agents targeting resistant cancer types .

Studies have shown that dexniguldipine interacts specifically with P-glycoprotein, influencing its activity without altering its expression levels. This interaction is critical for its function as a chemosensitizer. The compound's ability to increase the accumulation of other drugs within resistant cells underscores its potential utility in combination therapies .

Dexniguldipine shares structural and functional similarities with other 1,4-dihydropyridine compounds. Some notable similar compounds include:

- Nifedipine: Primarily used as an antihypertensive agent, it also interacts with calcium channels but lacks significant chemosensitizing properties.

- Amlodipine: Another calcium channel blocker that does not exhibit the same level of interaction with P-glycoprotein as dexniguldipine.

- Nicardipine: Similar in structure but primarily used for cardiovascular issues rather than cancer treatment.

Comparison TableCompound Primary Use Chemosensitizing Activity Interaction with P-glycoprotein Dexniguldipine Cancer therapy Yes Strong Nifedipine Antihypertensive No Weak Amlodipine Antihypertensive No Weak Nicardipine Antihypertensive No Weak

| Compound | Primary Use | Chemosensitizing Activity | Interaction with P-glycoprotein |

|---|---|---|---|

| Dexniguldipine | Cancer therapy | Yes | Strong |

| Nifedipine | Antihypertensive | No | Weak |

| Amlodipine | Antihypertensive | No | Weak |

| Nicardipine | Antihypertensive | No | Weak |

Dexniguldipine stands out due to its specific action on multidrug resistance mechanisms while lacking the primary cardiovascular applications seen in other related compounds .

Dexniguldipine demonstrates profound interference with intracellular signal transduction through multiple interconnected pathways [1] [2]. Initial preclinical investigations have revealed that this dihydropyridine derivative exerts its antiproliferative activity by disrupting fundamental cellular signaling cascades, particularly those involving phosphoinositol pathways, protein kinase C expression, and intracellular calcium metabolism [1] [2]. The compound exhibits selective antiproliferative activity across various tumor cell lines, although the concentrations necessary to inhibit growth vary by several orders of magnitude between different cell types [1].

The mechanism of action involves direct interaction with key cellular targets, most notably through binding to P-glycoprotein and subsequent modulation of multidrug resistance pathways [3] [1]. Dexniguldipine has been demonstrated to enhance the cytotoxicity of conventional chemotherapeutic agents such as Adriamycin and vincristine by increasing their intracellular concentrations [3]. This enhancement occurs without altering the expression levels of the multidrug resistance gene, indicating that the compound modulates P-glycoprotein function directly rather than through transcriptional mechanisms [3].

Furthermore, the compound's effects on intracellular signal transduction extend beyond its interaction with P-glycoprotein. Research has shown that dexniguldipine interferes with cellular communication networks that regulate proliferation, differentiation, and apoptosis [4] [1]. These effects are mediated through the compound's ability to bind specifically to regulatory domains of target proteins and disrupt normal signaling cascades [4].

Phosphoinositol Pathway Modulation

The phosphoinositol signaling pathway represents a critical target for dexniguldipine's cellular effects [1] [2]. This pathway plays a central role in cellular signal transduction, mediating responses to various extracellular stimuli through the generation of second messengers such as inositol 1,4,5-trisphosphate and diacylglycerol [5]. Dexniguldipine's interference with phosphoinositol pathways contributes significantly to its antiproliferative activity and ability to modulate cellular behavior [1].

The modulation of phosphoinositide signaling by dexniguldipine appears to involve multiple components of this complex pathway. The phosphoinositide signaling cascade typically begins with the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate the aforementioned second messengers [5]. These molecules then activate downstream effectors, including protein kinase C, which plays a crucial role in cellular proliferation and differentiation [5].

Research indicates that dexniguldipine's effects on phosphoinositol pathways are closely linked to its ability to modulate protein kinase C activity [1] [2]. The compound's interference with this signaling network results in altered cellular responses to growth factors and other regulatory signals, ultimately contributing to its antiproliferative effects in tumor cells [1]. This modulation represents a key mechanism through which dexniguldipine exerts its therapeutic effects while maintaining selectivity for malignant cells.

Influence on Protein Kinase C Expression

Dexniguldipine functions as a selective protein kinase C inhibitor with significant effects on both expression and activity of various protein kinase C isoforms [4] [6] [7]. In Friend erythroleukemia cells, exposure to 2.5 micromolar dexniguldipine resulted in a significant decrease in proliferation rate while maintaining cellular viability greater than 80 percent, whether the exposure was continuous over 96 hours or administered as a 6-hour pulse followed by chase conditions [4].

The compound demonstrates particularly pronounced effects on specific protein kinase C isoforms. In human HT-29 colon carcinoma cells, dexniguldipine exhibits an effective concentration 50 value of 1.4 micromolar for growth inhibition after three days of treatment [6]. More specifically, concentrations ranging from 0.16 to 1.25 micromolar significantly inhibited the expression of protein kinase C delta and protein kinase C zeta isoforms [6]. These findings suggest that the suppression of colon carcinoma cell growth by dexniguldipine involves the selective inhibition of these particular protein kinase C subspecies [6].

The mechanism of protein kinase C inhibition involves direct binding of dexniguldipine to the regulatory domain of the enzyme [7]. This binding occurs in the micromolar range and effectively blocks protein kinase C activity through competitive inhibition [7]. The selectivity of dexniguldipine for protein kinase C over other kinases contributes to its therapeutic potential, as it allows for targeted disruption of protein kinase C-dependent cellular processes without broadly affecting other signaling pathways [4] [6].

| Cell Line | Concentration (μM) | PKC Isoform Affected | Effect Type | Cellular Viability (%) | Time of Exposure |

|---|---|---|---|---|---|

| Friend Erythroleukemia | 2.5 | PKC Alpha | Nuclear Localization Increase | >80 | Continuous 96h or 6h pulse |

| HT-29 Colon Carcinoma | 1.4 | General PKC Activity | Growth Inhibition (EC50) | Not Specified | 3 days |

| HT-29 Colon Carcinoma | 0.16-1.25 | PKC Delta and Zeta | Expression Inhibition | Not Specified | Not Specified |

Intracellular Calcium Metabolism Alterations

Dexniguldipine significantly alters intracellular calcium homeostasis and metabolism as a fundamental component of its cellular mechanism of action [1] [2]. As the R-enantiomer of niguldipine, dexniguldipine exhibits a 40-fold lower affinity for voltage-dependent calcium channels compared to its S-enantiomer counterpart [1] [2]. This reduced affinity for calcium channels results in minimal hypotensive activity in animal pharmacology models, distinguishing it from traditional calcium channel blockers [1] [2].

The compound's effects on calcium metabolism extend beyond its interaction with voltage-gated calcium channels. Research has demonstrated that dexniguldipine interferes with intracellular calcium homeostasis through multiple mechanisms, including modulation of calcium release from intracellular stores and alteration of calcium-dependent signaling pathways [1]. These effects contribute to the compound's ability to disrupt cellular proliferation and induce changes in cell cycle progression [4].

The stereoselectivity of dexniguldipine's calcium channel interactions represents a crucial aspect of its pharmacological profile. Studies using niguldipine enantiomers have shown that the negative enantiomer (dexniguldipine) demonstrates greater effectiveness in certain cellular responses compared to its positive counterpart [8]. This stereospecificity extends to the compound's effects on calcium influx, where dexniguldipine provokes calcium influx into cells such as thymocytes while requiring extracellular calcium for this effect [8].

The clinical relevance of these calcium metabolism alterations lies in the compound's improved safety profile. The reduced cardiovascular activity associated with dexniguldipine's minimal calcium channel affinity allows for the achievement of therapeutic concentrations without producing dose-limiting cardiovascular effects [1] [2]. This characteristic provides an opportunity to reach blood or tumor concentrations sufficient to overcome multidrug resistance while maintaining tolerability [1].

| Parameter | Dexniguldipine Effect | Mechanism | Clinical Relevance | Comparative Activity |

|---|---|---|---|---|

| Ca²⁺ Channel Affinity | 40-fold lower than S-enantiomer | Reduced L-type channel binding | Reduced cardiovascular side effects | vs. Niguldipine S-form |

| Hypotensive Activity | Minimal | Low cardiovascular activity | Improved safety profile | vs. Traditional CCBs |

| Intracellular Ca²⁺ Homeostasis | Altered metabolism | Signal transduction interference | Cellular signaling modulation | vs. Control conditions |

| Dihydropyridine Class Effect | Selective modulation | Stereoselectivity | Targeted activity | vs. Other DHPs |

Nuclear Localization of Protein Kinase C

Dexniguldipine profoundly affects the nuclear localization and translocation patterns of protein kinase C, particularly the alpha isoform [4] [9]. Exposure to dexniguldipine results in a paradoxical increase in the amount of nuclear protein kinase C alpha, even in the presence of decreased overall phosphorylation activity [4]. This finding suggests that the compound influences not only the enzymatic activity of protein kinase C but also its subcellular distribution and compartmentalization [4].

The nuclear translocation of protein kinase C represents a critical regulatory mechanism in cellular function. Under normal conditions, protein kinase C undergoes redistribution from the cytoplasm to the nucleus upon various stimuli, including phorbol ester treatment [10]. This translocation process occurs through a mechanism distinct from classical nuclear localization signal-dependent transport, as protein kinase C does not possess known nuclear localization signals [10]. The nuclear import of protein kinase C alpha is independent of importin-beta and guanosine triphosphate, distinguishing it from conventional nuclear transport pathways [10].

Research has demonstrated that nuclear localization of protein kinase C alpha can induce significant changes in gene expression and cellular phenotype [9]. In cardiac myocytes, nuclear protein kinase C alpha causes marked increases in thyroid hormone receptor alpha1 protein and messenger ribonucleic acid levels [9]. This effect depends on the kinase activity of protein kinase C alpha, as kinase-inactive variants do not produce similar responses [9]. The nuclear presence of protein kinase C alpha appears to control transcription of specific genes and consequently affect cellular differentiation and function [9].

In the context of dexniguldipine treatment, the increased nuclear localization of protein kinase C alpha may represent a compensatory mechanism or a direct effect of the compound's interaction with cellular signaling pathways [4]. This nuclear accumulation occurs despite the overall inhibition of protein kinase C activity, suggesting complex regulatory interactions between dexniguldipine and protein kinase C signaling networks [4].

Nuclear Protein Phosphorylation Impacts

Dexniguldipine exerts significant effects on nuclear protein phosphorylation patterns, particularly affecting specific protein targets within the nuclear compartment [4]. Following a 4-hour exposure to the compound, phosphorylation studies revealed decreased phosphorylation of two distinct nuclear proteins with molecular weights of 80 kilodaltons and 47 kilodaltons [4]. These changes in nuclear protein phosphorylation represent a direct consequence of dexniguldipine's protein kinase C inhibitory activity and correlate with the compound's effects on cell cycle progression and differentiation [4].

The 80-kilodalton nuclear phosphoprotein appears to play a particularly important role in cellular differentiation processes. Research has shown that cells induced to differentiate with hexamethylene bisacetamide also demonstrate a decrease in the quantity of this 80-kilodalton phosphoprotein [4]. This parallel between differentiation-inducing agents and dexniguldipine treatment suggests that the modulation of this particular protein's phosphorylation state represents a key mechanism in the regulation of cellular differentiation [4].

The 47-kilodalton nuclear protein affected by dexniguldipine treatment appears to be associated with cell cycle regulation [4]. The decreased phosphorylation of this protein correlates with the compound's ability to cause cell cycle arrest and reduce cellular proliferation [4]. Flow cytometry studies have shown that dexniguldipine treatment results in a marked increase in the percentage of cells in S phase of the cell cycle, indicating interference with normal cell cycle progression [4].

These nuclear protein phosphorylation changes represent downstream effects of dexniguldipine's primary mechanism of action as a protein kinase C inhibitor. The compound's ability to selectively modulate nuclear protein phosphorylation contributes to its antiproliferative effects and potential therapeutic applications [4]. The specificity of these effects for particular nuclear proteins suggests that dexniguldipine may offer targeted therapeutic intervention with reduced off-target effects [4].

| Protein Target | Molecular Weight (kDa) | Phosphorylation Change | Exposure Time | Functional Significance | Cell Model |

|---|---|---|---|---|---|

| 80 kDa Nuclear Protein | 80 | Decreased | 4 hours | Differentiation-related | Friend Erythroleukemia |

| 47 kDa Nuclear Protein | 47 | Decreased | 4 hours | Cell cycle-related | Friend Erythroleukemia |

| Nuclear PKC Alpha | ~80 | Increased Nuclear Localization | Variable | Regulatory function | Friend Erythroleukemia |